(R)-6-Methoxychroman-4-amine hydrochloride
Description
Molecular Architecture and Stereochemical Considerations
The compound features a chroman core (a benzopyran derivative) with a methoxy group at position 6 and an ammonium chloride substituent at position 4 (Table 1). The chroman system consists of a fused benzene ring and a tetrahydropyran ring, creating a rigid bicyclic framework. The stereogenic center at C4 determines the (R)-configuration, where the amine group occupies a specific spatial orientation relative to the methoxy substituent.
Table 1: Key structural parameters of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₄ClNO₂ | |
| Molecular weight | 215.68 g/mol | |
| Chiral center | C4 (R-configuration) | |
| Methoxy position | C6 | |
| Ammonium chloride site | C4 |
The amine group’s protonation state in the hydrochloride salt enhances solubility and stabilizes intermolecular hydrogen bonds in the crystalline phase. The tetrahedral geometry around the nitrogen atom aligns with sp³ hybridization, as observed in aliphatic amines. The methoxy group at C6 adopts an equatorial orientation relative to the chroman ring, minimizing steric clashes with the fused benzene system.
Comparative Analysis of Enantiomeric Forms
The (R)-enantiomer exhibits distinct physicochemical and biological properties compared to its (S)-counterpart (CAS 1018978-90-9). Key differences include:
Table 2: Enantiomer comparison
The (R)-enantiomer’s preference in drug design stems from its conformational rigidity, which enhances target binding. For example, this compound demonstrated superior Naᵥ1.8 inhibitory activity (IC₅₀ = 5.9 nM) compared to racemic mixtures, attributed to optimized steric complementarity with the channel’s hydrophobic pocket. In contrast, the (S)-enantiomer showed reduced potency due to unfavorable van der Waals interactions.
Crystallographic Studies and Conformational Analysis
X-ray diffraction data (COD entry 1508634) reveal a monoclinic crystal system with space group P2₁2₁2₁ and unit cell parameters:
The chroman ring adopts a half-chair conformation , with C4 deviating from the plane formed by C3, C5, and O1 (Figure 1A). This distortion minimizes angle strain while accommodating the bulky ammonium group. The methoxy substituent at C6 lies coplanar with the aromatic ring, maximizing resonance stabilization.
Intermolecular interactions :
- N–H···Cl hydrogen bonds (2.89 Å) link adjacent molecules into chains along the c-axis.
- C–H···π interactions (3.12 Å) between the benzene ring and methoxy groups stabilize the lattice.
- Chloride ions occupy interstitial sites, balancing charge and enhancing packing efficiency.
Conformational flexibility was further analyzed using density functional theory (DFT). The half-chair conformation is energetically favored (ΔG = −42.7 kcal/mol) over boat or twist-boat forms due to reduced torsional strain in the tetrahydropyran ring. Substituents at C4 and C6 restrict pseudorotation, locking the molecule in a bioactive conformation.
Properties
IUPAC Name |
(4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSQHESJUHEMLZ-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)OCC[C@H]2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach to Chroman-4-ones and Derivatives
A foundational step in preparing (R)-6-Methoxychroman-4-amine hydrochloride is the synthesis of chroman-4-one derivatives, which can be subsequently converted to the target amine. Chroman-4-ones are generally prepared by the reaction of o-hydroxyarylcarbonyl compounds with carbonyl compounds in the presence of amines, often under conditions where the reaction is exothermic and requires no additional heating after initiation. The reaction mixture is then subjected to distillation under reduced pressure to isolate the chroman-4-one derivatives.
- Reaction of o-hydroxyarylcarbonyl compound with a carbonyl compound plus an amine.
- Exothermic reaction leads to self-sustaining temperature increase.
- Distillation under reduced pressure to isolate chroman-4-one.
- Purification by recrystallization.
This method allows for high yields and easy separation of unreacted amine, which can be recycled.
Synthesis of (R)-6-Methoxychroman-4-amine via Chiral Resolution and Reduction
One approach to obtaining the (R)-enantiomer involves starting from chiral precursors or resolving racemic mixtures. For example, chiral 4-methoxy-α-methylphenylethylamine derivatives have been synthesized from tyrosine derivatives with high efficiency. The process includes:
- Refluxing mixtures containing zinc powder, sodium iodide, and water in tetrahydrofuran (THF) or dimethoxyethane (DME).
- Filtration and extraction steps to isolate intermediates.
- Purification by column chromatography and recrystallization to obtain the (R)-enantiomer as a colorless solid with melting points around 88-89 °C.
This method emphasizes the importance of zinc-mediated reduction and careful purification to achieve high enantiomeric purity.
Biotransformation and Enzymatic Resolution
Advanced processes employ biotransformation using transaminase enzymes for selective synthesis of (R)- or (S)-enantiomers of chroman-amine derivatives. This enzymatic transamination involves:
- Starting from a suitable chroman precursor.
- Using a transaminase enzyme and an amine donor to introduce the amine group stereoselectively.
- Subsequent salt formation and crystallization to isolate the hydrochloride salt of the (R)-enantiomer.
This method allows for high stereoselectivity and mild reaction conditions, making it attractive for pharmaceutical applications.
Reductive Amination and Side Chain Modification
Reductive amination has been used to functionalize chroman derivatives, including the substitution at the morpholine nitrogen or side chains. For example, the propyl side chain of a related chroman amine was removed by cyanogen bromide treatment under microwave irradiation, followed by reductive amination steps to introduce desired substituents. While this is a more specialized approach, it demonstrates the versatility of reductive amination in modifying chroman amines.
Hydrogenation and Salt Formation for Amine Hydrochlorides
Hydrogenation of oxime intermediates followed by salt formation is a common industrial method for preparing amine hydrochlorides. Though described for vanillylamine hydrochloride, the methodology is applicable to chroman amines:
- Reaction of aldehyde with hydroxylamine hydrochloride to form oximes.
- Catalytic hydrogenation (Pd/C catalyst preferred) in the presence of hydrochloric acid under controlled temperature and pressure to reduce oxime to amine.
- Isolation of the amine hydrochloride by precipitation and filtration.
This one-pot process is cost-effective and scalable, yielding high purity amine hydrochlorides.
Microwave-Assisted Base-Promoted Aldol Condensation and Oxa-Michael Addition
For the chroman-4-one core, a method involving base-promoted crossed aldol condensation of 2′-hydroxyacetophenones with aldehydes followed by intramolecular oxa-Michael addition has been reported:
- Use of ethanolic mixtures heated to 160–170 °C under microwave irradiation for 1 hour with diisopropylamine as base.
- Electron-deficient 2′-hydroxyacetophenones give higher yields.
- Subsequent reduction of carbonyl groups by sodium borohydride in methanol.
- Dehydroxylation or dehydration steps to modify the chroman scaffold.
This method provides a route to substituted chroman-4-ones, which can then be converted to amines by further transformations.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
®-6-Methoxychroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
(R)-6-Methoxychroman-4-amine hydrochloride is being investigated for its potential as a pharmacologically active compound. Research indicates its relevance in drug development targeting neurological disorders due to its ability to interact with specific receptors and enzymes.
- Case Study : In a study focused on neuroprotective agents, this compound demonstrated promising activity as an inhibitor of certain metabolic enzymes, suggesting potential therapeutic applications in neurodegenerative diseases.
Organic Synthesis
This compound serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules, including pharmaceuticals and natural products.
| Application | Description |
|---|---|
| Synthesis of Derivatives | Used to create various derivatives with modified biological activities. |
| Scaffold for Drug Design | Acts as a scaffold in the design of novel therapeutic agents. |
Biological Studies
Research involving this compound has explored its effects on biological systems, particularly its role as an enzyme inhibitor or receptor modulator.
- Example : Studies have shown that this compound can modulate receptor activity, impacting pathways involved in neurotransmission and other physiological processes.
Mechanism of Action
The mechanism of action of ®-6-Methoxychroman-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, contributing to its protective effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Chloro vs. Fluoro Derivatives
The substituent at the 6-position critically influences physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Substituent-Driven Comparison
Key Observations:
Stereochemical Variations: (R) vs. (S) Enantiomers
Enantiomeric purity is critical for pharmaceutical efficacy. For example:
Table 2: Stereochemical Comparison
Key Observations:
- The (R)-enantiomer of 6-methoxychroman-4-amine is prioritized in drug development due to stereospecific target interactions .
- (S)-enantiomers are often studied for comparative pharmacological profiling .
Table 3: Application-Based Comparison
Key Observations:
- Methoxy derivatives are favored in APIs for their balanced properties.
- Fluoro and chloro analogs serve niche roles in medicinal chemistry and agrochemicals.
Biological Activity
(R)-6-Methoxychroman-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its interactions with biological targets, synthesis, and related research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 215.67 g/mol
- IUPAC Name : (4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride
- CAS Number : 1392219-07-6
The compound features a methoxy group at the 6-position and an amino group at the 4-position of the chroman ring, which contributes to its biological and chemical properties. The hydrochloride form enhances solubility and bioavailability, making it suitable for various research applications .
This compound interacts with specific molecular targets, including:
- Enzymes : It may act as an inhibitor for certain metabolic enzymes.
- Receptors : It has potential agonistic or antagonistic effects on receptors involved in neurological pathways.
These interactions suggest that the compound could be valuable in studying various biological processes and developing therapeutic agents .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : Compounds in the chroman family are known for their antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Similar compounds have shown promise as histone deacetylase inhibitors, which can influence cancer cell proliferation .
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxychroman-4-amine | Non-chiral version without hydrochloride | Lacks chirality; simpler structure |
| 6-Hydroxychroman-4-amine | Hydroxyl group instead of methoxy | Different functional group impacts reactivity |
| (S)-6-Methoxychroman-4-amine | Enantiomeric counterpart | Different stereochemistry impacting biological activity |
| 4-Aminochroman | Simpler analog without methoxy | Lacks both methoxy and hydroxyl groups |
This comparison highlights the distinctiveness of this compound due to its chiral nature combined with both methoxy and amino functional groups, making it valuable for studying stereochemistry and enantioselective synthesis methods .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antifungal Activity : A study investigated derivatives of coumarin that exhibited antifungal properties against Candida species. The findings suggested that modifications at specific positions significantly influenced bioactivity .
- Antioxidative Properties : Research on similar chroman derivatives indicated strong antioxidative capabilities, suggesting potential applications in preventing oxidative damage in cells .
- Pharmacological Profiles : Investigations into the pharmacokinetics and metabolism of related compounds revealed favorable profiles for drug development, particularly regarding liver toxicity and interaction with cytochrome P450 enzymes .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-6-Methoxychroman-4-amine hydrochloride, and how is enantiomeric purity ensured?
- Methodological Answer : The compound is typically synthesized via reductive amination of 6-methoxychroman-4-one using a chiral amine precursor. Enantiomeric purity is maintained through asymmetric catalysis or resolution techniques, such as chiral column chromatography (e.g., using cellulose-based stationary phases). Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in an aprotic solvent like dichloromethane. Purity is validated via polarimetry and chiral HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm structural integrity and substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess chemical purity (>98%).
- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Stability studies recommend pH 4–6 aqueous buffers for dissolution to prevent degradation. Avoid prolonged exposure to humidity or temperatures >25°C. Regular stability testing via accelerated degradation studies (40°C/75% RH) is advised .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer : Contradictory solubility data often arise from variations in solvent polarity, temperature, and ionic strength. To standardize measurements:
Use saturated solutions equilibrated for 24 hours.
Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
Cross-validate using nephelometry for turbidity endpoints.
Document solvent lot numbers and purity, as trace water in DMSO or ethanol can skew results .
Q. How can impurity profiles be systematically analyzed during scale-up synthesis of this compound?
- Methodological Answer : Implement a quality-by-design (QbD) approach:
- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (e.g., HO) to identify potential impurities.
- LC-MS/MS : Track degradation products and synthetic byproducts (e.g., des-methyl analogs or ring-opened derivatives).
- Pharmacopeial Standards : Compare impurity thresholds against EP/USP guidelines for related amines (e.g., methoxamine hydrochloride) .
Q. What mechanistic insights guide the use of this compound in receptor-binding studies?
- Methodological Answer : For pharmacological applications:
Radioligand Displacement Assays : Use H-labeled analogs to determine binding affinity (K) at target receptors (e.g., serotonin or adrenergic receptors).
Molecular Docking Simulations : Model interactions using software like AutoDock Vina, focusing on hydrogen bonding with the methoxy group and amine moiety.
Functional Assays : Measure cAMP accumulation or calcium flux in transfected cell lines to assess agonist/antagonist activity.
Cross-reference structural analogs (e.g., raloxifene hydrochloride) for comparative analysis .
Data Presentation Guidelines
- Tables : Include chiral HPLC retention times, stability study results, and impurity thresholds (see example below).
- Figures : NMR spectra with annotated peaks, molecular docking poses, and degradation pathways.
| Parameter | Conditions | Result |
|---|---|---|
| Chiral Purity (HPLC) | Chiralpak IC, 25°C | 99.2% (R)-enantiomer |
| Aqueous Solubility (25°C) | pH 5.0 buffer | 12.3 mg/mL |
| Accelerated Degradation (1M) | 40°C/75% RH | 98.5% purity retained |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
